6-Chloro-2-methylhex-4-en-3-one
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Overview
Description
6-Chloro-2-methylhex-4-en-3-one is an organic compound with the molecular formula C7H11ClO It is characterized by the presence of a chlorine atom, a methyl group, and a double bond within its hexene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylhex-4-en-3-one typically involves the chlorination of 2-methylhex-4-en-3-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of impurities and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylhex-4-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-methylhex-4-en-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylhex-4-en-3-one involves its interaction with various molecular targets. The chlorine atom and the double bond within the molecule make it highly reactive, allowing it to participate in a range of chemical reactions. These interactions can affect biological pathways, enzyme activity, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylhex-4-en-3-ol: Similar structure but with an alcohol group instead of a ketone.
2-Chloro-3-methylhex-4-en-3-one: Chlorine atom positioned differently within the molecule.
6-Bromo-2-methylhex-4-en-3-one: Bromine atom instead of chlorine.
Uniqueness
6-Chloro-2-methylhex-4-en-3-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it valuable in various chemical syntheses and applications.
Properties
CAS No. |
61170-84-1 |
---|---|
Molecular Formula |
C7H11ClO |
Molecular Weight |
146.61 g/mol |
IUPAC Name |
6-chloro-2-methylhex-4-en-3-one |
InChI |
InChI=1S/C7H11ClO/c1-6(2)7(9)4-3-5-8/h3-4,6H,5H2,1-2H3 |
InChI Key |
PBNAWTZKTDQQPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C=CCCl |
Origin of Product |
United States |
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